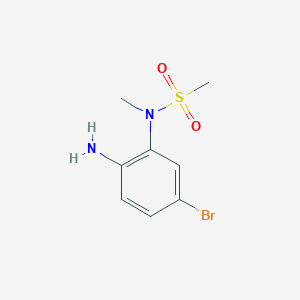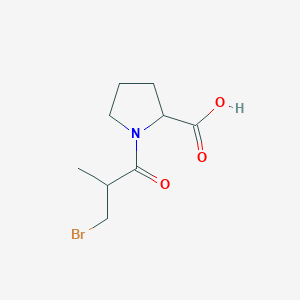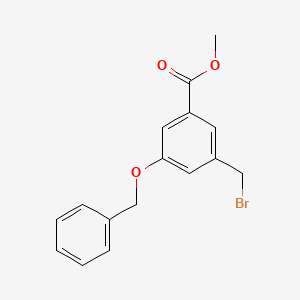
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine is an archaeal phospholipid characterized by two phytane chains attached to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds. The compound features choline as the alcohol moiety, attached to the phosphate group . This unique structure allows it to form stable bilayers, making it an essential component in the study of archaeal membranes and their properties.
Preparation Methods
The synthesis of 1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine involves several steps:
Starting Materials: The synthesis begins with benzyl-protected myo-inositol.
Phosphoramidite-Based Coupling: The protected myo-inositol is transformed into phosphodiester derivatives using a phosphoramidite-based coupling reaction with archaeol.
Formation of Lipid Films: Lipid films are formed by dissolving the lipids in a 2:1 chloroform:methanol mixture.
Vesicle Preparation: Aqueous dispersions of the compound can be extruded to form small unilamellar vesicles.
Chemical Reactions Analysis
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: The ether bonds in the phytane chains can undergo substitution reactions under specific conditions.
Major Products: The primary products of these reactions include modified lipid structures that retain the core glycerol backbone.
Scientific Research Applications
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine has several scientific research applications:
Membrane Studies: It is used to study the stability and dynamics of archaeal membranes under extreme conditions.
Biomedical Applications: The compound is utilized in the preparation of multilamellar and giant lipid vesicles, which are essential in drug delivery systems.
Microbial Community Analysis: It serves as a standard to analyze and compare archaeal abundances in microbial communities based on phosphoether lipid concentrations.
Mechanism of Action
The mechanism of action of 1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine involves its ability to form stable bilayers:
Membrane Formation: The compound self-assembles into bilayers due to its amphiphilic nature, with hydrophobic phytane chains and a hydrophilic choline head group.
Molecular Targets: The primary targets are the lipid bilayers of archaeal membranes, where the compound integrates and maintains membrane integrity.
Comparison with Similar Compounds
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine can be compared with other archaeal lipids:
Tetraether Lipids: Unlike this compound, tetraether lipids form monolayer membranes and are more stable under extreme conditions.
Phosphatidylinositol Derivatives: Compounds like 1,2-di-O-phytanyl-sn-glycero-3-phosphoinositol share similar phytane chains but differ in their head groups, affecting their membrane properties.
Phosphoethanolamine Derivatives: These compounds have ethanolamine as the head group and exhibit different biophysical properties compared to this compound.
Properties
Molecular Formula |
C48H100NO6P |
|---|---|
Molecular Weight |
818.3 g/mol |
IUPAC Name |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3 |
InChI Key |
NMRGXROOSPKRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)



![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)



![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)

![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)



